N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine
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Overview
Description
N-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINE is a compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINE typically involves the reaction of hydrazine derivatives with pyrazole compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, alkylating agents; reactions are often conducted in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
N-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects. The compound may also interfere with the metabolic pathways of the Plasmodium parasite, contributing to its antimalarial activity .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: These compounds share a similar structure and exhibit comparable pharmacological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties, including antibacterial, antifungal, and antiviral activities.
Indole derivatives: Possess diverse biological activities such as antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
N-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINE stands out due to its potent antileishmanial and antimalarial activities, making it a promising candidate for the development of new therapeutic agents .
Properties
Molecular Formula |
C21H21N5 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimine |
InChI |
InChI=1S/C21H21N5/c1-16-20(17(2)26(23-16)19-11-7-4-8-12-19)15-22-21-13-14-25(24-21)18-9-5-3-6-10-18/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
KICBOKAWNCTNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NC3=NN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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